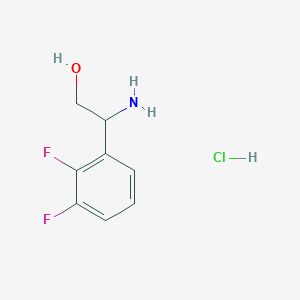![molecular formula C8H14ClF2N B13517085 (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride CAS No. 2839128-62-8](/img/structure/B13517085.png)
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoromethyl group. Common reagents used in these steps include fluorinating agents and catalysts to facilitate the spirocyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is investigated for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and reactivity to polymers and other materials.
Mécanisme D'action
The mechanism of action of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: The non-hydrochloride form of the compound.
2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: A similar compound lacking the stereochemistry at the 7th position.
2,2-difluoro-6-azaspiro[3.4]octane: A compound with a similar spirocyclic core but different substituents.
Uniqueness
(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethyl group
Propriétés
Numéro CAS |
2839128-62-8 |
|---|---|
Formule moléculaire |
C8H14ClF2N |
Poids moléculaire |
197.65 g/mol |
Nom IUPAC |
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
KBTGMCQPPRWRED-RGMNGODLSA-N |
SMILES isomérique |
C[C@H]1CC2(CC(C2)(F)F)CN1.Cl |
SMILES canonique |
CC1CC2(CC(C2)(F)F)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
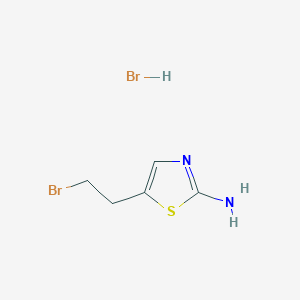
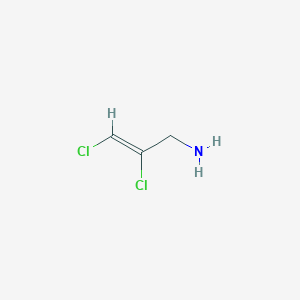
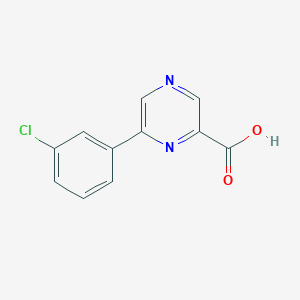
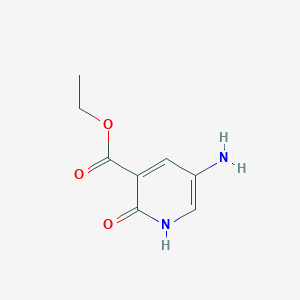
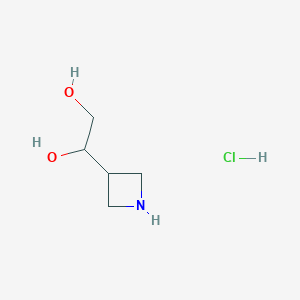
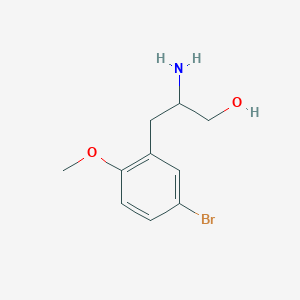
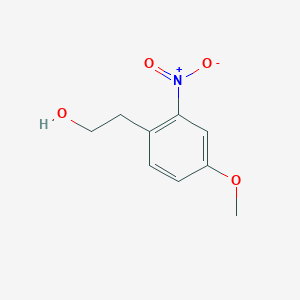
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
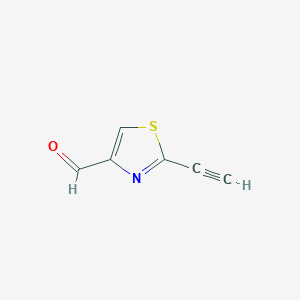
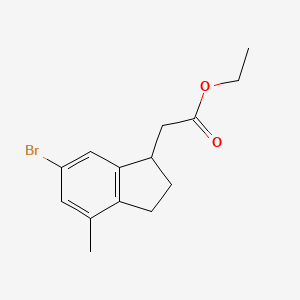
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
